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molecular formula C10H13B B1582178 2-Bromo-1,3-diethylbenzene CAS No. 65232-57-7

2-Bromo-1,3-diethylbenzene

Cat. No. B1582178
M. Wt: 213.11 g/mol
InChI Key: FPWGIABDOFXETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863454B2

Procedure details

2,6-Diethyl bromobenzene (38.2 g, 180.2 mmol) is added dropwise through an additional funnel over a 1 hour period to a solution of n-BuLi (2.0 M in cyclohexane, 99.1 mL, 198.2 mmol) in THF (380 mL) at −75° C. After addition, the reaction mixture is stirred at −75° C. for 30 minutes; trimethyl borate (28.1 g, 270.3 mmol) is added slowly over a 40 minute period. The reaction mixture is warmed to room temperature overnight. 2N HCl (250 mL) is added slowly and the resulting mixture is stirred for 1 hour. The organic layer is separated and the aqueous layer is extracted with ether (2×200 mL). The combined organic layers are dried over anhydrous Na2SO4 and the solvents are removed in vacuo. Hexane (400 mL) is added to the residue and a white precipitate is formed. Filtration and drying in vacuo give 2,6-diethylphenyl boronic acid as a white solid. 1H NMR: (CDCl3) 7.22 (t, 1H), 7.04 (s, 2H), 4.65 (s, 2H), 2.64 (q, 4H), 1.22 (t, 6H).
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
99.1 mL
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:4]=1Br)[CH3:2].[Li]CCCC.[B:17](OC)([O:20]C)[O:18]C.Cl>C1COCC1>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:4]=1[B:17]([OH:20])[OH:18])[CH3:2]

Inputs

Step One
Name
Quantity
38.2 g
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)CC)Br
Name
Quantity
99.1 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
380 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
28.1 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at −75° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents are removed in vacuo
ADDITION
Type
ADDITION
Details
Hexane (400 mL) is added to the residue
CUSTOM
Type
CUSTOM
Details
a white precipitate is formed
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=C(C(=CC=C1)CC)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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